{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol
Description
The compound {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol (hereafter referred to as the target compound) features a benzodiazol core substituted with a hydroxymethyl group at position 2 and a 3-(2,6-dimethylphenoxy)propyl chain at position 1 (Figure 1). The hydroxymethyl group may enhance solubility compared to non-polar derivatives, while the dimethylphenoxy chain likely improves membrane permeability .
Properties
IUPAC Name |
[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-15(2)19(14)23-12-6-11-21-17-10-4-3-9-16(17)20-18(21)13-22/h3-5,7-10,22H,6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBZXAPCOAQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylphenoxypropyl Side Chain: The dimethylphenoxypropyl side chain is introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 3-(2,6-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, bases like potassium carbonate
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Functionalized benzimidazole derivatives
Scientific Research Applications
{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial cell division.
Medicine: Explored for its potential in drug discovery, particularly in the development of new antibiotics and antifungal agents.
Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial cell division proteins, inhibiting their function and leading to cell death . The compound’s unique structure allows it to bind effectively to these targets, disrupting essential biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the HBK Series (Piperazine Derivatives)
describes a series of piperazine-based compounds (HBK14–HBK19) sharing the 3-(substituted phenoxy)propyl motif. For example:
- HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
Key Differences:
- Core Structure : The target compound uses a benzodiazol core, whereas HBK17 employs a piperazine ring. Benzodiazol derivatives often exhibit distinct electronic properties and binding affinities compared to piperazines, which are commonly associated with serotonin or dopamine receptor interactions.
- Substituents : HBK17 includes a 2-methoxyphenyl group, which may enhance receptor selectivity but reduce metabolic stability compared to the target compound’s hydroxymethyl group.
Mexiletine Analogs (Sodium Channel Blockers)
investigates mexiletine analogs (Me4–Me8) with modifications to the aromatic ring and asymmetric carbon. For example:
- Me6 : A mexiletine derivative with a benzyl group substitution.
Key Differences:
- Lipophilicity: The target compound’s 2,6-dimethylphenoxypropyl chain (logP ~3.2*) confers moderate lipophilicity, comparable to Me6 (logP ~4.1).
- Use-Dependent Block : Mexiletine analogs exhibit stereoselective and use-dependent sodium channel blockade. The target compound’s benzodiazol core may favor interactions with channel inactivation states, similar to Me6’s benzyl group, which enhances potency 10-fold over mexiletine .
Activity Comparison:
| Parameter | Target Compound | Me6 (Mexiletine Analog) | HBK17 (Piperazine) |
|---|---|---|---|
| Core Structure | Benzodiazol | Mexiletine derivative | Piperazine |
| Key Substituent | 2,6-Dimethylphenoxy | Benzyl group | 2-Methoxyphenyl |
| logP (Estimated) | 3.2 | 4.1 | 2.8 |
| Biological Target | Sodium channels | Sodium channels | Serotonin receptors |
*Estimated using fragment-based methods.
Acetamide Derivative (ChemDiv Compound D277-1513)
describes N-({1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, an acetamide derivative of the target compound.
Key Differences:
- Polarity : The acetamide group increases molecular weight and hydrophobicity (logP ~3.8) compared to the hydroxymethyl group (logP ~3.2).
- Metabolic Stability : Acetamide derivatives generally exhibit slower hepatic clearance than alcohols, suggesting the target compound may have a shorter half-life but faster tissue penetration .
Benzimidazole Derivatives
highlights a compound with a benzimidazole core and 2-hydroxypropyl chain: 4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone.
Key Differences:
- Hydrogen Bonding : The 2-hydroxypropyl chain in this derivative provides additional hydrogen-bonding capacity compared to the target compound’s hydroxymethyl group.
Research Findings and Implications
- Its 2,6-dimethylphenoxy group may enhance binding to hydrophobic channel pockets.
- Synthetic Flexibility : Unlike HBK-series piperazines (), the benzodiazol core allows for diverse substitutions at positions 1 and 2, enabling optimization of potency and selectivity.
- Solubility Trade-offs : The hydroxymethyl group improves solubility over acetamide derivatives () but may reduce CNS penetration compared to more lipophilic analogs.
Biological Activity
The compound {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol can be represented as follows:
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
The compound features a benzodiazole core that is substituted with a 2,6-dimethylphenoxy propyl group and a hydroxymethyl group. This unique structure is believed to contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which may protect cells from oxidative stress and related damage.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and other physiological processes.
Anticancer Properties
Several studies have investigated the anticancer potential of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Studies indicate a broad-spectrum effect against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
A notable case study involved the use of {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol in animal models for cancer therapy. Mice treated with the compound exhibited significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.
Q & A
Q. What are the optimal synthetic routes for {1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol, and how can reaction conditions be optimized for yield and purity?
The synthesis of benzodiazole derivatives typically involves multi-step protocols. For analogous compounds, Friedel-Crafts acylation and nucleophilic substitution reactions are critical steps, requiring reagents like aluminum chloride and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) . Temperature control (e.g., reflux at 80–100°C) and pH adjustments (e.g., neutralization post-reaction) are essential to minimize side products. Yield optimization often employs iterative adjustments of molar ratios (e.g., 1:1.2 for amine:alkylating agent) and monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) is indispensable for confirming the benzodiazole core and substituent positions. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups from the 2,6-dimethylphenoxy moiety (δ 2.2–2.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the methanol group). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can X-ray crystallography be applied to resolve the compound’s three-dimensional structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For benzodiazole derivatives, monoclinic systems (space group P21/c) are common. Data collection with a Kappa CCD diffractometer and absorption correction (SORTAV) ensures accuracy. Refinement parameters (R factor < 0.05) and hydrogen-bonding networks (e.g., O–H⋯N interactions) reveal conformational constraints .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data across different studies?
Discrepancies in biological activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line specificity) or compound purity. Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Control experiments with structurally related analogs (e.g., fluorophenyl or chlorophenyl variants) can isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-protein interactions. Focus on the benzodiazole core’s π-π stacking with aromatic residues (e.g., BRD4’s ZA channel) and hydrogen bonding via the methanol group. Free energy calculations (MM-PBSA) quantify binding affinities. Validate predictions with mutagenesis studies (e.g., Ala scanning of key residues) .
Q. What methodological approaches resolve conformational flexibility in solution vs. solid-state structures?
Dynamic NMR (DNMR) at variable temperatures detects rotational barriers (e.g., around the propyl linker). Compare with X-ray data to identify rigid vs. flexible regions. For example, intramolecular hydrogen bonds (e.g., O–H⋯N) in the solid state may restrict torsion angles (e.g., C–C–C–O at ~70°), while solution-state NOESY reveals transient interactions .
Q. How can regioselectivity challenges in functionalizing the benzodiazole ring be mitigated?
Electron-deficient benzodiazoles favor electrophilic substitution at the 5-position. Use directing groups (e.g., nitro or methoxy) or transition-metal catalysis (Pd-mediated C–H activation) for precise functionalization. Kinetic vs. thermodynamic control (e.g., low vs. high temperatures) directs product distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
